
Ace inhibitor BG-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ace inhibitor BG-2 is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Ace inhibitor BG-2 works by inhibiting the activity of ACE, an enzyme that converts angiotensin I to angiotensin II. This results in a decrease in the production of angiotensin II, which is a potent vasoconstrictor and stimulates the release of aldosterone. The inhibition of ACE also leads to an increase in the levels of bradykinin, a vasodilator, and a decrease in the degradation of other peptides.
Biochemical and Physiological Effects:
Ace inhibitor BG-2 has been shown to have several biochemical and physiological effects. It reduces blood pressure by decreasing the production of angiotensin II and increasing the levels of bradykinin. It also reduces the production of aldosterone, which helps to retain sodium and water in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ace inhibitor BG-2 has several advantages for lab experiments. It is highly specific for ACE and has a longer half-life than other ACE inhibitors. It also has a low toxicity profile and can be easily synthesized. However, its use in lab experiments is limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on ace inhibitor BG-2. It can be further studied for its potential use in treating other diseases such as diabetes, Alzheimer's, and kidney diseases. Its mechanism of action can also be investigated to understand its role in various physiological processes. Additionally, its potential use in combination therapy with other drugs can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
Ace inhibitor BG-2 is synthesized using a multistep process that involves the coupling of an amino acid derivative with a heterocyclic compound. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
Ace inhibitor BG-2 has shown promising results in various scientific research applications. It has been studied for its potential use in treating cardiovascular diseases, cancer, and inflammation. It has also been used as a tool to investigate the role of angiotensin-converting enzyme (ACE) in various physiological processes.
Propiedades
Número CAS |
130349-12-1 |
|---|---|
Nombre del producto |
Ace inhibitor BG-2 |
Fórmula molecular |
C57H89N13O13S |
Peso molecular |
1196.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
Clave InChI |
MGYNMUZMHGMZTN-FCHOXZRBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Secuencia |
GKMVKVVSWY |
Sinónimos |
ACE inhibitor BG-2 Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr glyceraldehyde 3-phosphate dehydrogenase (304-313) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



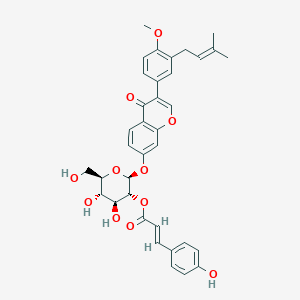
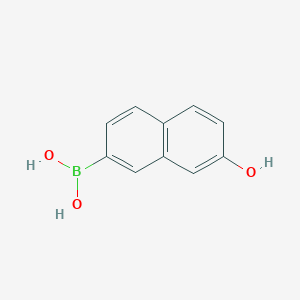



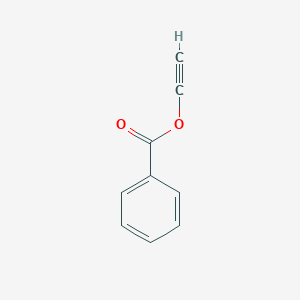
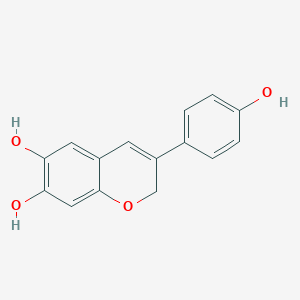
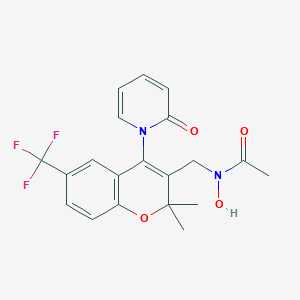


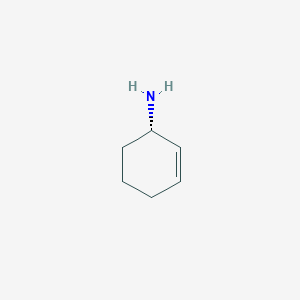
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
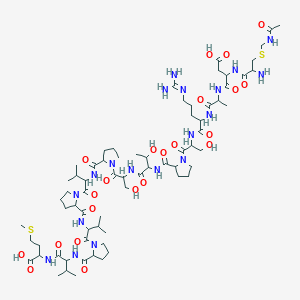
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)